

Spectral Analysis of 3,3-Dimethoxypropanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,3-dimethoxypropanoic Acid

Cat. No.: B1279342

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3,3-dimethoxypropanoic acid** (CAS No. 6191-98-6), a valuable building block in organic synthesis. Due to the limited availability of public experimental spectra, this document presents a combination of predicted and inferred data for Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Spectral Data Summary

The following tables summarize the predicted and expected spectral data for **3,3-dimethoxypropanoic acid**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ^1H NMR spectrum of **3,3-dimethoxypropanoic acid** in a standard deuterated solvent, such as CDCl_3 , is expected to show four distinct signals.

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	-COOH
~4.8	Triplet	1H	-CH(OCH ₃) ₂
~3.4	Singlet	6H	-OCH ₃
~2.7	Doublet	2H	-CH ₂ -

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will display four signals corresponding to the four unique carbon environments in the molecule.

Chemical Shift (δ) [ppm]	Assignment
~175	-COOH
~102	-CH(OCH ₃) ₂
~54	-OCH ₃
~40	-CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum of **3,3-dimethoxypropanoic acid** is characterized by the absorptions of its carboxylic acid and acetal functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid dimer)
2950-2850	Medium	C-H stretch (Alkyl)
~1710	Strong	C=O stretch (Carboxylic acid)
1200-1000	Strong	C-O stretch (Acetal)

Mass Spectrometry (MS)

The mass spectrum of **3,3-dimethoxypropanoic acid**, likely obtained through electrospray ionization (ESI), is expected to show a molecular ion peak and characteristic fragmentation patterns. The fragmentation of the related methyl ester suggests key losses.

m/z	Proposed Fragment
135	$[M+H]^+$
133	$[M-H]^-$
103	$[M - OCH_3]^+$
75	$[CH(OCH_3)_2]^+$
59	$[COOCH_3]^+$ (from rearrangement)
45	$[COOH]^+$

Experimental Protocols

The following are general methodologies for acquiring the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3,3-dimethoxypropanoic acid** (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). Both 1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For 1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

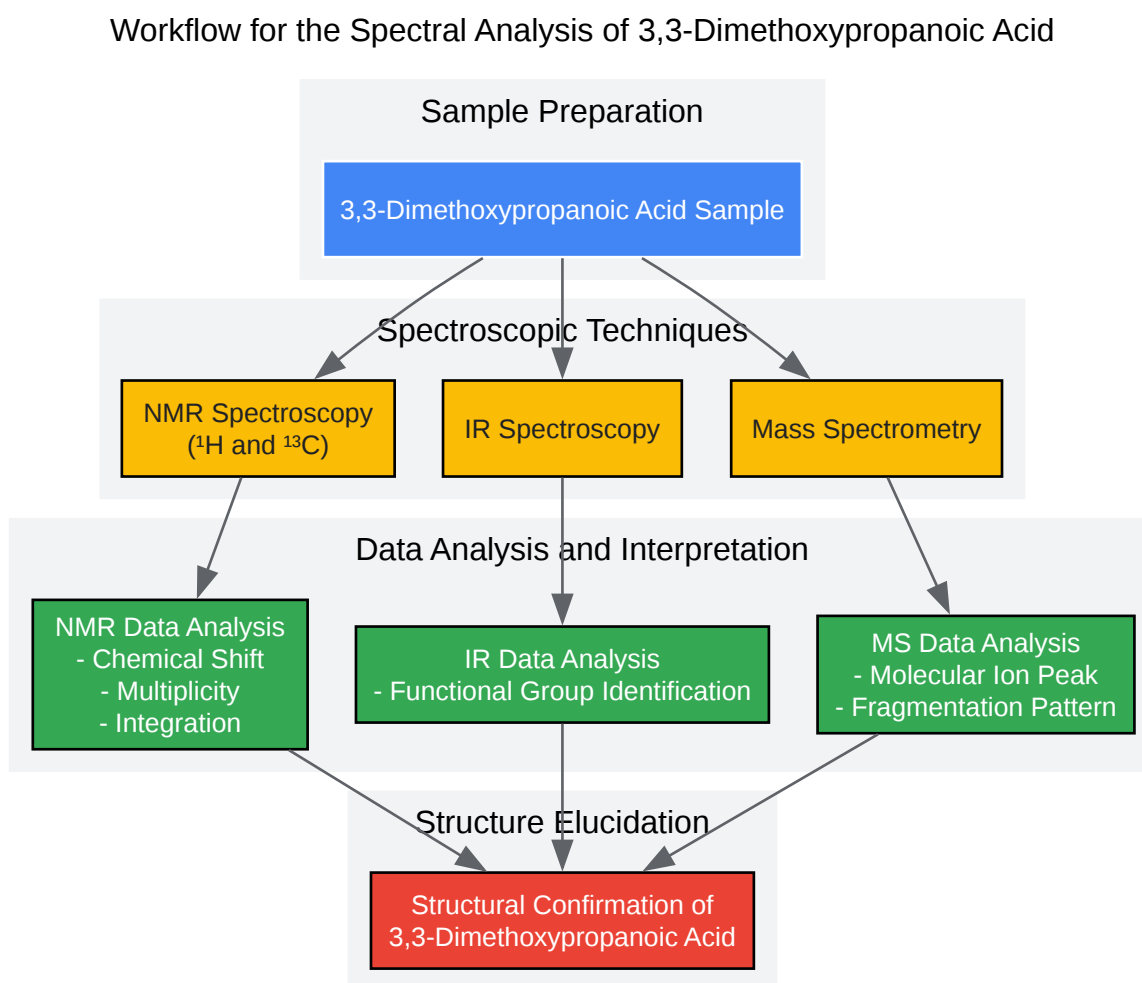
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid or low-melting solid, a thin film of the neat compound can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the compound can be dissolved in a suitable solvent (e.g., CCl_4 , $CHCl_3$) and the spectrum recorded in a solution cell. The spectrum is typically recorded over the range of $4000-400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectral data can be acquired using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the spectrometer via direct infusion or after separation by liquid chromatography (LC). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of **3,3-dimethoxypropanoic acid**.



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Caption: Logical workflow for the spectral analysis of **3,3-dimethoxypropanoic acid**.

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